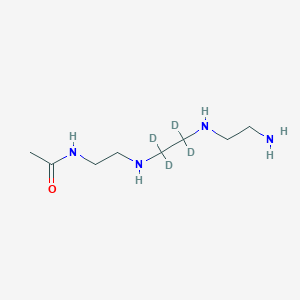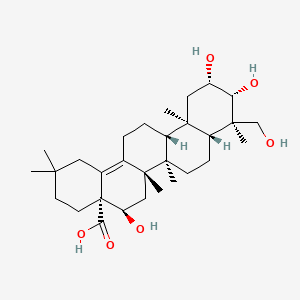![molecular formula C49H68LuN9O16 B12381446 2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)
2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)” is a complex chemical entity that incorporates a lutetium-177 isotope. This compound is of significant interest due to its potential applications in targeted radiotherapy, particularly for cancer treatment. The lutetium-177 isotope is known for its favorable properties, including a suitable half-life and emission of beta particles, making it an effective agent for delivering targeted radiation to cancer cells.
準備方法
The synthesis of this compound involves multiple steps, starting with the preparation of the tetrazacyclododecane scaffold. The synthetic route typically includes:
Formation of the tetrazacyclododecane ring: This involves cyclization reactions using appropriate precursors under controlled conditions.
Functionalization of the ring: Introduction of carboxylate groups and other functional moieties through substitution reactions.
Attachment of the lutetium-177 isotope: This step requires coordination chemistry techniques to ensure stable binding of the lutetium-177 to the scaffold.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
化学反応の分析
The compound undergoes various chemical reactions, including:
Oxidation and reduction: These reactions can modify the oxidation state of the lutetium-177 or other components of the compound.
Substitution reactions: These are used to introduce or replace functional groups on the tetrazacyclododecane ring.
Coordination reactions: Essential for binding the lutetium-177 isotope to the scaffold.
Common reagents used in these reactions include oxidizing agents, reducing agents, and ligands for coordination chemistry. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
This compound has a wide range of applications in scientific research, particularly in:
Chemistry: Used as a model compound for studying coordination chemistry and radiochemistry.
Biology: Investigated for its interactions with biological molecules and potential as a radiolabeled tracer.
Medicine: Primarily explored for its use in targeted radiotherapy for cancer treatment. The lutetium-177 isotope delivers localized radiation to cancer cells, minimizing damage to surrounding healthy tissue.
作用機序
The mechanism of action of this compound involves the emission of beta particles from the lutetium-177 isotope. These beta particles cause damage to the DNA of cancer cells, leading to cell death. The compound targets specific cancer cells through its molecular structure, which allows for selective binding to cancer cell receptors. The pathways involved include the induction of DNA double-strand breaks and subsequent activation of apoptotic pathways.
類似化合物との比較
Compared to other radiopharmaceuticals, this compound is unique due to its specific structure and the use of lutetium-177. Similar compounds include:
Yttrium-90 labeled compounds: Another beta-emitting isotope used in radiotherapy.
Iodine-131 labeled compounds: Used for both diagnostic and therapeutic purposes.
Samarium-153 labeled compounds: Used in the treatment of bone pain associated with cancer.
The uniqueness of the compound lies in its specific targeting capabilities and the favorable properties of lutetium-177, such as its half-life and radiation emission profile.
特性
分子式 |
C49H68LuN9O16 |
|---|---|
分子量 |
1216.1 g/mol |
IUPAC名 |
2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+) |
InChI |
InChI=1S/C49H71N9O16.Lu/c59-40(28-55-17-19-56(29-42(62)63)21-23-58(31-44(66)67)24-22-57(20-18-55)30-43(64)65)51-27-32-8-12-35(13-9-32)45(68)52-39(26-33-10-11-34-5-1-2-6-36(34)25-33)46(69)50-16-4-3-7-37(47(70)71)53-49(74)54-38(48(72)73)14-15-41(60)61;/h1-2,5-6,10-11,25,32,35,37-39H,3-4,7-9,12-24,26-31H2,(H,50,69)(H,51,59)(H,52,68)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,70,71)(H,72,73)(H2,53,54,74);/q;+3/p-3/t32?,35?,37-,38-,39-;/m0./s1/i;1+2 |
InChIキー |
RSTDSVVLNYFDHY-IOCOTODDSA-K |
異性体SMILES |
C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O.[177Lu+3] |
正規SMILES |
C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.[Lu+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
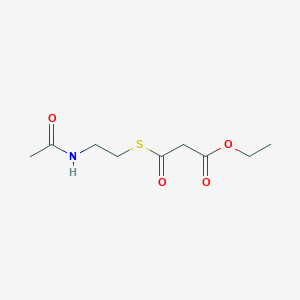
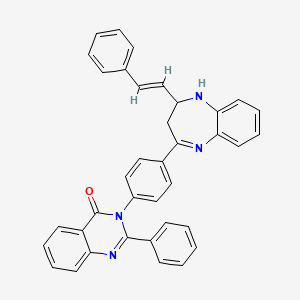



![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)
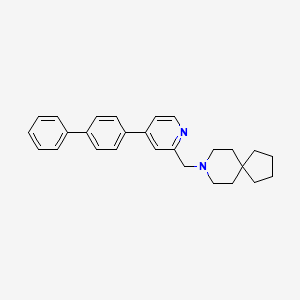
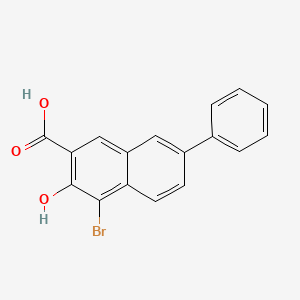
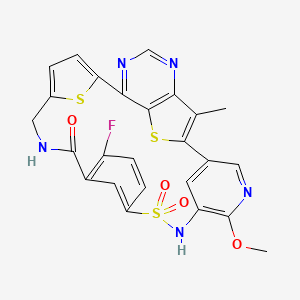
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
